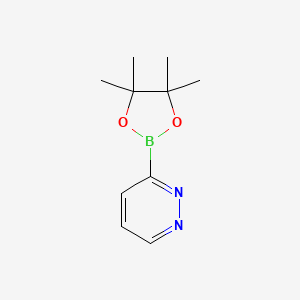

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine

Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is a heterocyclic boronic ester featuring a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 3-position with a pinacol boronate group. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals, agrochemicals, and materials science . The pyridazine ring’s electron-deficient nature enhances the reactivity of the boronate group, making it valuable for coupling with aryl halides or triflates under palladium catalysis.

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-5-7-12-13-8/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVCSMNDMZIXCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671315 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197172-06-7 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine typically involves the borylation of pyridazine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, where a pyridazine halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity. The reagents are often added in a controlled manner to optimize the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine undergoes several types of chemical reactions, including:

Oxidation: The boron moiety can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The boron group can be substituted with various nucleophiles, leading to a wide range of functionalized pyridazine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Metal hydrides such as sodium borohydride.

Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.

Major Products

The major products formed from these reactions include boronic acids, reduced pyridazine derivatives, and various substituted pyridazines, depending on the reagents and conditions used.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine has numerous applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drug candidates and therapeutic agents.

Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine exerts its effects involves the formation of stable boron-carbon bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound participates in the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Boronic Esters

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity based on available research findings.

- Chemical Formula : CHBNO

- Molecular Weight : 219.09 g/mol

- CAS Number : 181219-01-2

- Appearance : Light brown powder or crystals

- Melting Point : 89°C to 94°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in stabilizing interactions with proteins and enzymes due to its boron content, which can form reversible covalent bonds with nucleophilic sites on biomolecules.

Biological Activities

- Inhibition of Kinases

-

Cytotoxicity Studies

- In vitro studies assessed the cytotoxic effects of this compound on various cell lines. The results showed that at concentrations up to 10 µM, the compound did not significantly decrease cell viability in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) lines . This suggests a favorable safety profile for potential therapeutic applications.

- Anti-inflammatory Activity

Case Study 1: GSK-3β Inhibition

A study investigated various derivatives of pyridazine compounds and their effects on GSK-3β inhibition. The results indicated that modifications in the dioxaborolane structure enhanced the inhibitory potency compared to standard inhibitors like staurosporine. The most effective compounds displayed IC values significantly lower than previously reported inhibitors .

Case Study 2: Cytotoxicity Profile

In a comprehensive cytotoxicity assessment involving multiple concentrations (0.1 to 100 µM), it was observed that while some derivatives reduced cell viability at higher concentrations, this compound maintained cell viability at lower doses . This highlights its potential therapeutic window.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.